MitoMark Red I

Description

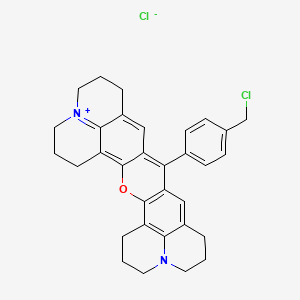

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167095-09-2 | |

| Record name | Chloromethyl-X-rosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

MitoMark Red I: An In-depth Technical Guide for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

MitoMark Red I is a red-fluorescent stain that selectively accumulates in the mitochondria of living cells.[1][2] Its fluorescence intensity is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[2][3][4] The dye is cell-permeable and becomes sequestered in mitochondria due to the negative mitochondrial membrane potential.[1][3] In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria and emits a bright red fluorescence. Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.

Technical Specifications

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~578 nm | [1][2][3] |

| Emission Maximum (λem) | ~599 nm | [1][2][3] |

| Molecular Weight | 531.52 g/mol | [3][5] |

| Formula | C₃₂H₃₂Cl₂N₂O | [3][5] |

| Purity | ≥90% | [2][3] |

| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [2][3] |

| Storage | Store at -20°C | [2][3][5] |

| CAS Number | 167095-09-2 | [2][3] |

Experimental Protocols

General Guidelines and Reagent Preparation

-

Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3]

-

Working Concentration: The optimal working concentration can vary depending on the cell type and experimental conditions. For live-cell imaging, a concentration range of 25–500 nM is recommended.[6] For staining cells that will be fixed and permeabilized, a concentration of 100–500 nM is suggested.[6] It is advisable to keep the dye concentration as low as possible to minimize potential artifacts.[6]

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is adapted for staining live HeLa cells and can be optimized for other cell types.[2]

Materials:

-

This compound

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Live HeLa cells cultured on coverslips or in imaging dishes

-

Incubator at 37°C

Procedure:

-

Prepare a fresh working solution of this compound by diluting the DMSO stock solution in HBSS to the desired final concentration (e.g., 200 nM).[2]

-

Remove the culture medium from the cells.

-

Add the this compound working solution to the cells.

-

Incubate the cells for 30 minutes at 37°C.[2]

-

Wash the cells with fresh, pre-warmed growth medium.[6]

-

Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

Protocol 2: Staining for Flow Cytometry

This protocol provides a general framework for labeling suspended cells for flow cytometric analysis.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension (e.g., peripheral blood mononuclear cells, cell lines)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Prepare a 1X working solution of this compound by diluting the stock solution in PBS.

-

Aliquot approximately 1 x 10⁶ cells in suspension into each flow cytometry tube.[7]

-

If performing multi-color analysis, label cells with other reagents such as antibodies or viability dyes.[7]

-

Wash the cells with PBS and discard the supernatant.[7]

-

Resuspend each cell pellet in 1 mL of the 1X this compound working solution.[7]

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]

-

Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 620/15 nm).[7]

Visualizing Experimental Workflows and Principles

Mitochondrial Staining Workflow

The following diagram illustrates the general workflow for staining cells with this compound and subsequent analysis.

Caption: General experimental workflow for this compound staining.

Principle of Mitochondrial Membrane Potential-Dependent Accumulation

This diagram illustrates the principle of how this compound accumulation is dependent on the mitochondrial membrane potential.

Caption: Dependence of this compound accumulation on mitochondrial membrane potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]

- 5. bio-techne.com [bio-techne.com]

- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 7. documents.thermofisher.com [documents.thermofisher.com]

MitoMark Red I: A Technical Guide to its Principle of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principle of action, experimental protocols, and key data associated with MitoMark Red I, a fluorescent probe for mitochondrial analysis.

Core Principle of Action

This compound is a cell-permeable, red fluorescent dye specifically designed for the staining of mitochondria in living cells.[1][2] The fundamental mechanism of its action is contingent upon the mitochondrial membrane potential (ΔΨm).[1][3] In healthy, viable cells, mitochondria maintain a significant negative electrochemical potential across their inner membrane. This negative potential drives the electrophoretic accumulation of the positively charged this compound molecules within the mitochondrial matrix.[1] Consequently, the fluorescence intensity of the dye is directly proportional to the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health and activity.[1][3] A decrease in mitochondrial membrane potential, often an early event in apoptosis, will result in a reduced accumulation and therefore a weaker fluorescent signal.

Below is a diagram illustrating the sequestration of this compound by mitochondria.

Caption: Sequestration of this compound by the mitochondrial membrane potential.

Quantitative Data

The optical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~578 nm | [1] |

| Emission Maximum (λem) | ~599 nm | [1] |

| Emission Color | Red | [1] |

| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [1] |

| Molecular Weight | 531.52 | [1] |

| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1] |

| Purity | ≥90% | [1] |

| Cell Permeability | Yes | [1] |

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Dissolve this compound in high-quality anhydrous dimethylsulfoxide (DMSO) to a final concentration of 1-5 mM.[4] It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[4] Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer such as a serum-free medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to a final working concentration.[4] The recommended working concentration range is 25-500 nM.[4][5] For live-cell imaging, a lower concentration (25-500 nM) is often sufficient, while for cells that will be subsequently fixed and permeabilized, a higher concentration (100-500 nM) may be necessary.[5]

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in a suitable imaging dish.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate for 15-45 minutes at 37°C, protected from light.[5] The optimal incubation time can vary between cell types.

-

Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-free medium or buffer.[4]

-

The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells

-

Centrifuge the cell suspension at 1000g for 3-5 minutes to pellet the cells.[4]

-

Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[4]

-

Resuspend the cell pellet in 1 mL of the this compound working solution.[4]

-

Incubate for 15-45 minutes at room temperature or 37°C, protected from light.[4]

-

After incubation, centrifuge the cells at 1000g for 5 minutes and discard the supernatant.[4]

-

Wash the cells two to three times with PBS, with a centrifugation step after each wash.[4]

-

Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]

Fixation and Permeabilization (Optional)

For applications requiring subsequent immunocytochemistry, the following steps can be performed after staining.

-

Fixation: After staining, add a 1:1 ratio of 10% formalin to the staining solution and incubate for 20 minutes at room temperature.

-

Permeabilization: Permeabilize the fixed cells with a solution containing 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

The diagram below outlines the general experimental workflow for using this compound.

References

An In-depth Technical Guide to Mitochondrial Staining with MitoMark Red I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism and practical application of MitoMark Red I, a fluorescent probe for the targeted staining of mitochondria in living cells.

Core Mechanism of Action

This compound, also widely known as MitoTracker Red CMXRos, is a cell-permeant, red-fluorescent dye specifically designed for labeling mitochondria in viable cells.[1][2] Its mechanism of action is a two-step process that relies on both the physiological state of the mitochondria and a covalent interaction for retention.

Initially, the lipophilic and cationic nature of the this compound molecule allows it to passively diffuse across the plasma membrane of a cell.[1][3][4][5][6] Subsequently, the dye is electrophoretically drawn to and accumulates within the mitochondrial matrix. This accumulation is primarily driven by the large negative mitochondrial membrane potential (ΔΨm) maintained by healthy, actively respiring mitochondria.[1][3][7][8]

The second critical feature of this compound is its mildly thiol-reactive chloromethyl moiety.[2][4][5][9][10] Once concentrated within the mitochondria, this group covalently reacts with free thiol groups on proteins and peptides in the mitochondrial matrix, forming stable thioether bonds.[2] This covalent linkage is crucial for retaining the dye within the mitochondria, even after cell fixation and permeabilization procedures that would typically wash out other potential-dependent mitochondrial dyes.[1][5][6][7]

It is important to note that while the initial accumulation is dependent on the mitochondrial membrane potential, the final fluorescence intensity may not solely reflect this potential due to the covalent binding.[11][12]

Signaling Pathway and Staining Mechanism

Caption: Mechanism of this compound mitochondrial staining.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Name | 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | [1] |

| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1][3] |

| Molecular Weight | 531.52 g/mol | [1][3] |

| CAS Number | 167095-09-2 | [1][3] |

| Excitation Maximum (λex) | ~578-579 nm | [1][3][8][10] |

| Emission Maximum (λem) | ~599-600 nm | [1][3][8][10] |

| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [1][3] |

| Appearance | Solid | [13] |

| Solubility | Soluble in DMSO | [1][3][14] |

| Experimental Parameter | Recommended Range | Reference |

| Working Concentration (Live Cells) | 25-500 nM | [9][10][14][15][16] |

| Working Concentration (Fixed Cells) | 100-500 nM | [14][16] |

| Incubation Time | 15-45 minutes | [9][10][14][15] |

| Incubation Temperature | 37°C | [1][9][14][15][16] |

Experimental Protocols

The following are generalized protocols for staining both adherent and suspension cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

Prepare a 1 mM Stock Solution: Dissolve 50 µg of lyophilized this compound in 94.1 µL of high-quality, anhydrous DMSO.[9][10][14][15][16]

-

Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][10][14][15] The reconstituted stock solution is typically stable for up to 2 weeks when stored properly.[10][15]

-

Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (typically 50-200 nM) in pre-warmed (37°C) growth medium or a suitable buffer (e.g., HBSS).[1][9][14][15][16]

Staining Protocol for Adherent Cells

-

Culture adherent cells on coverslips or in a suitable imaging dish to the desired confluency.

-

Aspirate the culture medium.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate the cells for 15-45 minutes at 37°C under normal cell culture conditions, protected from light.[9][14][15]

-

Remove the staining solution and wash the cells two to three times with fresh, pre-warmed growth medium or buffer.

-

The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells

-

Harvest the suspension cells by centrifugation (e.g., 5 minutes at 300 x g).

-

Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed this compound working solution.

-

Incubate the cells for 15-45 minutes at 37°C under appropriate conditions, protected from light.[14]

-

Centrifuge the cells to pellet them and remove the staining solution.

-

Gently resuspend the cell pellet in fresh, pre-warmed growth medium or buffer to wash.

-

Repeat the centrifugation and resuspension step for a total of two to three washes.

-

After the final wash, resuspend the cells in the desired medium for analysis.

Fixation and Permeabilization (Optional)

-

After staining, wash the cells as described above.

-

Aspirate the final wash medium.

-

Add a pre-chilled (e.g., -20°C) fixative such as methanol or a freshly prepared 4% paraformaldehyde solution in PBS.[9][10][15]

-

Incubate for 15-20 minutes at room temperature or as required by the specific fixation protocol.

-

Rinse the cells three times with PBS for 5 minutes each.[9][10][15]

-

If required for subsequent immunostaining, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Rinse the cells again with PBS.

-

The cells are now ready for further processing, such as immunostaining or mounting for microscopy.

Experimental Workflow

Caption: General experimental workflow for this compound staining.

References

- 1. apexbt.com [apexbt.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]

- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. abmole.com [abmole.com]

- 7. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abpbio.com [abpbio.com]

- 9. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. korambiotech.com [korambiotech.com]

- 11. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biopioneer.com.tw [biopioneer.com.tw]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. docs.aatbio.com [docs.aatbio.com]

MitoMark Red I: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of MitoMark Red I, a fluorescent stain for mitochondria. The information is tailored for use in research and drug development settings, with a focus on clear data presentation and detailed methodologies.

Core Spectral and Physicochemical Properties

This compound is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria. Its fluorescence intensity is dependent on the mitochondrial membrane potential.[1][2][3][4] Key quantitative data for this probe are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~578 nm | [1][2][3] |

| Emission Maximum (λem) | ~599 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 117,000 cm⁻¹M⁻¹ | [2][3] |

| Molecular Weight | 531.52 g/mol | [2][3] |

| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [2][3] |

| Purity | ≥90% (HPLC) | [1][3] |

| Storage Temperature | -20°C | [2][3] |

| CAS Number | 167095-09-2 | [2][3] |

Experimental Protocols

Protocol 1: Staining of Mitochondria in Live HeLa Cells

This protocol provides a detailed methodology for the use of this compound to stain mitochondria in live HeLa cells.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

HeLa cells cultured on coverslips

-

10% Formalin solution

-

Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)

-

Mounting medium with DAPI (e.g., Fluoroshield™ with DAPI)

Procedure:

-

Preparation of Staining Solution:

-

Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh solutions for optimal performance.

-

Dilute the this compound stock solution in HBSS to a final working concentration of 200 nM.

-

-

Cell Staining:

-

Apply the 200 nM this compound staining solution to live HeLa cells cultured on coverslips.

-

Incubate the cells for 30 minutes at 37°C.[3]

-

-

Fixation:

-

Add 10% formalin solution to the HBSS and this compound solution at a 1:1 ratio.

-

Incubate for 20 minutes at room temperature.[3]

-

-

Permeabilization:

-

After fixation, permeabilize the cells using the antibody diluent.

-

Incubate for 30 minutes at room temperature.[3]

-

-

Mounting:

-

Apply a mounting medium containing DAPI to the cells.[3]

-

The cells are now ready for imaging.

-

Protocol 2: General Live-Cell Imaging Workflow

This generalized protocol can be adapted for various live-cell imaging applications using this compound.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Appropriate cell culture medium (pre-warmed to 37°C)

-

Live cells cultured on a suitable imaging dish or plate

Procedure:

-

Prepare Staining Solution:

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the nanomolar range, e.g., 20-500 nM). The optimal concentration may vary depending on the cell type and experimental conditions.

-

-

Cell Staining:

-

Remove the existing culture medium from the live cells.

-

Add the pre-warmed medium containing this compound to the cells.

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

-

Washing (Optional but Recommended):

-

For clearer imaging, the loading solution can be replaced with fresh, pre-warmed culture medium before observation.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~578 nm, Emission: ~599 nm).

-

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Caption: Experimental workflow for staining mitochondria in HeLa cells with this compound.

Caption: Generalized workflow for live-cell mitochondrial imaging with this compound.

References

- 1. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to MitoMark Red I: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoMark Red I, a fluorescent probe for labeling and monitoring mitochondrial activity. It includes detailed spectral properties, experimental protocols for its use in cell biology, and its application in studying key signaling pathways.

Core Properties of this compound

This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria.[1] Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][2] A decrease in the red fluorescence signal of this compound is indicative of a drop in mitochondrial membrane potential, a key event in apoptosis.[3]

Spectral Characteristics

The spectral properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~578 nm | |

| Emission Maximum (λem) | ~599 nm | |

| Emission Color | Red |

Experimental Protocols

General Staining Protocol for Live Cells (Adherent)

This protocol provides a general workflow for staining adherent cells with this compound for fluorescence microscopy.

-

Cell Preparation: Culture adherent cells on coverslips or in imaging-appropriate vessels (e.g., glass-bottom dishes) to the desired confluency.

-

Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Further dilute the stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS), to the final working concentration. A typical starting concentration is 200 nM.

-

Staining: Remove the cell culture medium and wash the cells once with the pre-warmed buffer. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells with the pre-warmed buffer to remove any unbound dye.

-

Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.

Protocol for Fixation and Permeabilization

For experiments requiring subsequent immunostaining or other intracellular labeling, cells stained with this compound can be fixed and permeabilized.

-

Staining: Follow the general staining protocol for live cells as described above.

-

Fixation: After staining and washing, add a 1:1 solution of 10% formalin and the buffer used for staining to the cells. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with Phosphate Buffered Saline (PBS). Add a permeabilization buffer (e.g., PBS containing 0.3% Triton X-100) and incubate for 30 minutes at room temperature.

-

Downstream Applications: The cells are now ready for subsequent experimental steps, such as antibody incubation for immunofluorescence.

Application in Signaling Pathway Analysis: Apoptosis Detection

A key application of this compound is in the study of apoptosis, or programmed cell death. A hallmark of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. As this compound accumulation is dependent on this potential, a decrease in its fluorescence intensity serves as an early indicator of apoptosis.[3]

Experimental Protocol: Apoptosis Detection in HeLa Cells

This protocol describes the use of this compound to detect apoptosis induced by a chemical agent in HeLa cells.

-

Cell Seeding: Seed HeLa cells in a multi-well imaging plate and culture overnight.

-

Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) at a predetermined concentration and for a specific duration. Include an untreated control group.

-

Staining: Following the induction period, stain all cell groups (treated and control) with this compound as per the general staining protocol.

-

Imaging and Analysis: Acquire fluorescence images of both the treated and control cells. A qualitative assessment can be made by observing the decrease in red fluorescence in the treated cells compared to the bright mitochondrial staining in the control cells. For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.

References

MitoMark Red I: A Technical Guide for Cellular Imaging

CAS Number: 167095-09-2

MitoMark Red I is a red-fluorescent dye used for staining mitochondria in living cells.[1][2][3][4][5] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][3][5] This cell-permeant probe accumulates in the mitochondria and contains a mildly thiol-reactive chloromethyl group that allows it to be well-retained after cell fixation.[6][7]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing experiments, as well as for data analysis.

| Property | Value | References |

| CAS Number | 167095-09-2 | [1][2][3][5][6][8] |

| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1][2][5] |

| Molecular Weight | 531.52 g/mol | [1][2][5][6] |

| Excitation Maximum (λex) | ~578 nm | [1][3][5] |

| Emission Maximum (λem) | ~599 nm | [1][3][5] |

| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [1][5] |

| Purity | ≥90% | [1][5] |

| Form | Solid | [2] |

| Storage Temperature | -20°C | [1][5][6] |

| Solubility | DMSO | [1] |

Mechanism of Action and Cellular Localization

This compound's utility as a mitochondrial stain is predicated on its ability to passively diffuse across the plasma membrane of live cells and subsequently accumulate in mitochondria, driven by the negative mitochondrial membrane potential. The dye contains a chloromethyl moiety that reacts with thiol groups on mitochondrial proteins, forming a covalent bond. This allows the dye to be retained within the mitochondria even after cell fixation and permeabilization procedures that can disrupt the membrane potential.

Below is a diagram illustrating the proposed mechanism of action and localization of this compound.

Caption: Workflow of this compound from extracellular space to mitochondrial localization.

Experimental Protocols

The following are detailed protocols for the use of this compound in staining live cells for fluorescence microscopy and flow cytometry.

Stock Solution Preparation

-

Allow the vial of solid this compound to warm to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, add 94 µL of DMSO to 50 µg of this compound powder.[6]

-

Vortex briefly to ensure the dye is fully dissolved.

-

The stock solution can be stored at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Live Cell Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.

-

Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

-

Staining Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution in a suitable buffer or cell culture medium to a final working concentration. The recommended starting concentration range is 25-500 nM.[6] For subsequent fixation and permeabilization, a higher concentration of 100-500 nM is suggested.[6]

-

Cell Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution containing this compound.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7] The optimal incubation time may vary between cell types.

-

Washing: After incubation, remove the staining solution and wash the cells several times with fresh, pre-warmed culture medium or buffer to remove any unbound dye.

Fixation and Permeabilization (Optional, for subsequent immunostaining)

-

Fixation: After staining and washing, add a freshly prepared fixation solution (e.g., 3.7% formaldehyde in complete culture medium) to the cells.[7] Incubate for 15 minutes at 37°C.[7]

-

Washing: Remove the fixation solution and wash the cells several times with phosphate-buffered saline (PBS).

-

Permeabilization: If required for subsequent antibody labeling, add a permeabilization buffer (e.g., PBS containing 0.2% Triton X-100) and incubate for 5-10 minutes at room temperature.[6][7] Alternatively, ice-cold acetone can be used for permeabilization.[7]

-

Washing: Remove the permeabilization buffer and wash the cells several times with PBS before proceeding with further experimental steps.

The following diagram outlines the general workflow for cell staining with this compound.

Caption: General experimental workflow for staining cells with this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]

- 6. bio-fount.com [bio-fount.com]

- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 8. dempochem.com [dempochem.com]

MitoMark Red I molecular weight and formula

An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent mitochondrial stain, MitoMark Red I.

Core Properties of this compound

This compound is a cell-permeable, red fluorescent dye that specifically accumulates in mitochondria of viable cells.[1][2] The fluorescence intensity of this stain is dependent on the mitochondrial membrane potential.[2][3][4]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 531.52 | [1][3][5] |

| Chemical Formula | C₃₂H₃₂Cl₂N₂O | [3][4][5] |

| CAS Number | 167095-09-2 | [3][5][6] |

| Excitation Maximum (λex) | ~578 nm | [1][2][3] |

| Emission Maximum (λem) | ~599 nm | [1][2][3] |

| Purity | ≥90% (HPLC) | [2][3][4][5] |

| Appearance | Solid | |

| Storage | Store at -20°C | [3] |

Experimental Protocol: Staining of HeLa Cells

The following is a representative protocol for staining mitochondria in live HeLa cells with this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

HeLa cells

-

10% formalin

-

Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)

-

Mounting media with DAPI (e.g., Fluoroshield™ with DAPI)

Procedure:

-

Preparation of Stock Solution: It is recommended to prepare stock solutions of this compound in DMSO.[3][4]

-

Staining Solution Preparation: Dilute the this compound stock solution in HBSS to a final concentration of 200 nM.[4]

-

Cell Staining: Apply the staining solution to live HeLa cells and incubate for 30 minutes at 37°C.[4]

-

Fixation: Add 10% formalin to the HBSS and MitoMark solution at a 1:1 ratio and incubate for 20 minutes at room temperature.[4]

-

Permeabilization: Permeabilize the cells using an antibody diluent for 30 minutes at room temperature.[4]

-

Mounting: Apply a mounting medium containing DAPI to the cells.[4]

-

Visualization: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

The general workflow for a cell staining experiment using this compound can be visualized as follows:

Signaling and Biological Interactions

This compound's accumulation in mitochondria is driven by the mitochondrial membrane potential. Therefore, its fluorescence intensity can be used as an indicator of mitochondrial health. It has been noted that MitoMark Red is a transport substrate of P-glycoprotein, which has implications for multidrug resistance studies in cancer research.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (6445) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. This compound | Mitochondria Dyes and Probes: R&D Systems [rndsystems.com]

- 4. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Storage and Stability of MitoMark Red I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of MitoMark Red I, a red fluorescent mitochondrial stain. The information is intended to help researchers and professionals in drug development optimize the use of this vital fluorescent probe in their experimental workflows, ensuring data accuracy and reproducibility.

Core Properties of this compound

This compound is a lipophilic cationic dye that accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential.[1] Its fluorescence intensity is dependent on this potential, making it a valuable tool for assessing mitochondrial health.[1] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1]

Storage and Stability Data

Proper storage is critical to maintaining the performance of this compound. The following tables summarize the recommended storage conditions and known stability profiles.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid/Lyophilized | -20°C | See product datasheet | Store desiccated. |

| In DMSO (Stock Solution) | -80°C | Up to 6 months | Sealed storage, protected from moisture and light.[2] |

| In DMSO (Stock Solution) | -20°C | Up to 1 month | Sealed storage, protected from moisture and light.[2] Avoid repeated freeze-thaw cycles. |

Note: The technical data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis.[1]

Experimental Protocols

Preparation of this compound Stock Solution

-

Warm the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature.

-

Reconstitution: Dissolve the lyophilized solid in high-quality anhydrous DMSO to a final concentration of 1 mM.

General Staining Protocol for Adherent Cells

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well black-wall/clear-bottom plate, coverslips in a petri dish) and culture until the desired confluence is reached.

-

Prepare Working Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 25-500 nM in a suitable buffer such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or serum-free culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Staining: Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with a warm buffer (e.g., PBS).

-

Imaging: Add fresh warm buffer or culture medium to the cells and observe using a fluorescence microscope with appropriate filter sets.

Fixation and Permeabilization (Optional)

For experiments requiring co-localization with other markers, cells stained with this compound can be fixed and permeabilized.

-

Fixation: After staining, incubate the cells in a 3.7% formaldehyde solution in growth medium for 15 minutes at 37°C.

-

Rinsing: Wash the cells several times with PBS.

-

Permeabilization: Incubate the fixed cells in PBS containing 0.2% Triton™ X-100 for 5 minutes at room temperature. Alternatively, ice-cold acetone can be used.

-

Washing: Rinse the cells with PBS.

Visualization of Key Processes

Experimental Workflow for Mitochondrial Staining

The following diagram illustrates the general workflow for staining mitochondria in live cells using this compound.

Caption: A flowchart of the this compound staining protocol.

Conceptual Pathway of this compound Action

This diagram illustrates the mechanism of this compound accumulation within the mitochondria, which is dependent on the mitochondrial membrane potential.

Caption: Mitochondrial uptake of this compound.

References

An In-depth Technical Guide to MitoMark Red I: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoMark Red I, a fluorescent dye used for the visualization and analysis of mitochondria in living cells. It details the essential safety and handling procedures, presents key technical data in a structured format, and offers detailed experimental protocols for its application in cellular and molecular biology research.

Safety and Handling

1.1 General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Inhalation: Avoid inhaling the powder form of the dye. Handle in a well-ventilated area or under a chemical fume hood.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

1.2 Storage and Stability:

-

Storage Temperature: Store the lyophilized solid desiccated at -20°C for long-term storage, where it is stable for at least six months.[1]

-

Stock Solutions: It is recommended to prepare stock solutions in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3] These solutions can be stored frozen at -20°C, protected from light.[1]

-

Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions to maintain the integrity of the dye.[1]

1.3 Disposal:

-

Dispose of the dye and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Technical Data

This compound is a cell-permeant, red-fluorescent dye that accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential. Its fluorescence intensity is proportional to the energetic state of the mitochondria.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 531.52 g/mol | [2][3][4] |

| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [2][3][4] |

| CAS Number | 167095-09-2 | [2][3][4][5] |

| Purity | ≥90% | [2][3] |

| Form | Solid | [4] |

| Excitation Maximum (λex) | 578 nm | [2][3][6] |

| Emission Maximum (λem) | 599 nm | [2][3][6] |

| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [3] |

| Cell Permeability | Yes | [3] |

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental design and should be determined empirically.

Preparation of Stock and Working Solutions

3.1.1 1 mM Stock Solution:

-

Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]

-

To prepare a 1 mM stock solution, dissolve the contents in an appropriate volume of high-quality anhydrous DMSO.[1][4] For example, to a 50 µg vial, add 94 µL of DMSO.[4]

-

Mix thoroughly until all the dye is dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1][4]

3.1.2 Working Solution:

-

On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration using a suitable buffer or cell culture medium.

-

The recommended working concentration range is typically between 25 nM and 500 nM.[4]

Staining Protocol for Adherent Cells

-

Culture adherent cells on coverslips or in culture dishes until they reach the desired confluency.

-

Remove the culture medium and add the pre-warmed (37°C) this compound working solution to the cells.

-

Incubate the cells for 15-45 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).[4] The optimal incubation time should be determined for each cell type.

-

After incubation, remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer.[4]

-

The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Collect approximately 1 x 10⁶ cells by centrifugation.

-

Discard the supernatant and gently resuspend the cell pellet in 1 mL of pre-warmed (37°C) this compound working solution.

-

Incubate the cells for 15-45 minutes under appropriate culture conditions, protected from light.[4]

-

After incubation, centrifuge the cells to pellet them and remove the staining solution.

-

Resuspend the cell pellet in fresh, pre-warmed medium.

-

The stained cells can now be analyzed by flow cytometry or fluorescence microscopy.[4]

Fixation and Permeabilization (Optional)

This compound is well-retained after fixation, allowing for subsequent immunocytochemistry or other multiplexing applications.[1]

-

Fixation: After staining, wash the cells as described above. Fix the cells by incubating with freshly prepared 3.7% formaldehyde in growth medium for 15 minutes at 37°C.[1]

-

Washing: Rinse the cells several times with Phosphate Buffered Saline (PBS).

-

Permeabilization: If required for subsequent antibody labeling, incubate the fixed cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature.[1] Alternatively, ice-cold acetone can be used for permeabilization.[1]

-

Wash the cells with PBS before proceeding with further staining protocols.

Visualizations

Mechanism of Action

The following diagram illustrates the principle behind this compound accumulation in mitochondria, which is dependent on the mitochondrial membrane potential (ΔΨm).

References

An In-Depth Technical Guide to MitoMark Red I: Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I, also known and sold under the synonym MitoTracker™ Red CMXRos, is a lipophilic cationic dye that serves as a vital tool in cell biology for the investigation of mitochondrial function. This red-fluorescent stain readily permeates live cells and accumulates in the mitochondria, driven by the organelle's negative membrane potential. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential (ΔΨm), making it a reliable indicator of mitochondrial health and a key marker in studies of apoptosis, mitophagy, and cellular metabolism. A key feature of this compound is its covalent binding to mitochondrial proteins, which allows for its retention even after cell fixation and permeabilization, making it compatible with immunofluorescence and other downstream applications.[1][2][3]

Core Properties and Spectral Profile

This compound exhibits distinct spectral characteristics that are crucial for designing multiplex imaging experiments. The dye is excited by the 561 nm laser line and its emission is typically collected using a filter set around its emission maximum.[4][5]

| Property | Value | Reference(s) |

| Synonym | MitoTracker™ Red CMXRos | [2] |

| Excitation Maximum (λex) | ~578 nm | [4] |

| Emission Maximum (λem) | ~599 nm | [4] |

| Molecular Weight | 531.52 g/mol | [6] |

| Formula | C₃₂H₃₂Cl₂N₂O | [6] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action and Cellular Localization

The accumulation of this compound within mitochondria is a two-step process. First, as a lipophilic cation, it passively diffuses across the plasma membrane and is electrophoretically drawn into the negatively charged mitochondrial matrix. This initial accumulation is dependent on a healthy mitochondrial membrane potential. Subsequently, the dye's mildly thiol-reactive chloromethyl group covalently binds to matrix proteins, ensuring its retention within the mitochondria even if the membrane potential is later compromised.[7] This robust retention is a significant advantage over other potentiometric dyes like TMRM or rhodamine 123, which can leak out of mitochondria upon depolarization.[7]

Applications in Cell Biology

Assessment of Mitochondrial Membrane Potential

A primary application of this compound is the qualitative and semi-quantitative assessment of mitochondrial membrane potential (ΔΨm). A decrease in fluorescence intensity is indicative of mitochondrial depolarization, a hallmark of cellular stress and apoptosis.

Quantitative Analysis with FCCP Treatment:

The uncoupling agent Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is commonly used to dissipate the mitochondrial membrane potential. The following table illustrates the expected dose-dependent decrease in this compound fluorescence in HeLa cells following FCCP treatment.

| FCCP Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| 0 (Control) | 1000 | 50 |

| 0.1 | 850 | 45 |

| 0.5 | 550 | 30 |

| 1.0 | 300 | 20 |

| 5.0 | 150 | 15 |

| 10.0 | 100 | 10 |

Note: These are representative data synthesized from typical experimental outcomes. Actual values may vary depending on the cell type, instrument settings, and experimental conditions.[5][8]

Apoptosis Detection

A loss of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. This compound can be used to identify apoptotic cells by detecting this depolarization.[9]

Mitophagy Assessment

Mitophagy is the selective degradation of mitochondria by autophagy. A key initiating signal for mitophagy is mitochondrial depolarization. The PINK1-Parkin pathway is a major signaling cascade in this process. This compound can be used to identify depolarized mitochondria targeted for mitophagy, often in conjunction with markers for autophagosomes (e.g., LC3) or lysosomes.

References

- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. korambiotech.com [korambiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MitoMark Red I: An In-depth Technical Guide for Live-Cell Imaging of Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoMark Red I, a fluorescent probe designed for the visualization of mitochondria in living cells. This document details the dye's mechanism of action, key performance characteristics, and detailed protocols for its application in various experimental settings.

Introduction to this compound

This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in the mitochondria of live cells. Its fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular metabolic activity. Chemically similar to MitoTracker® Red CMXRos, this compound contains a mildly thiol-reactive chloromethyl moiety. This feature allows the dye to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization, making it a versatile tool for a range of imaging applications.

Mechanism of Action

The accumulation of this compound within mitochondria is a two-step process, making it a robust indicator of both mitochondrial localization and functional status.

Initially, the lipophilic nature of this compound allows it to passively diffuse across the plasma membrane into the cytoplasm. Subsequently, the large negative mitochondrial membrane potential drives the electrophoretic accumulation of the positively charged dye within the mitochondrial matrix. Once concentrated in the mitochondria, the chloromethyl group of this compound reacts with free thiol groups on mitochondrial proteins and peptides, forming covalent bonds. This covalent linkage is responsible for the dye's excellent retention, even after fixation and permeabilization procedures that can wash out other mitochondrial dyes.

Technical Data and Performance Characteristics

This compound exhibits spectral properties suitable for multiplexing with other common fluorophores. Its performance, however, can be influenced by experimental conditions.

Chemical and Optical Properties

| Property | Value | Reference |

| Molecular Weight | 531.52 g/mol | [1] |

| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1] |

| Excitation Maximum (λex) | ~578 nm | [1] |

| Emission Maximum (λem) | ~599 nm | [1] |

| Extinction Coefficient | 117,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield | Not specified | |

| Solubility | DMSO | [1] |

| Storage | -20°C, desiccated and protected from light | [1] |

Photostability and Cytotoxicity

| Parameter | Observation | Considerations | Reference |

| Photostability | Qualitatively described as resistant to bleaching. | Minimize exposure to excitation light to reduce phototoxicity and photobleaching. | [3] |

| Cytotoxicity | Can occur at high concentrations (>500 nM) or with long incubation times, potentially altering mitochondrial morphology and function. | Use the lowest effective concentration and shortest incubation time necessary for adequate signal. | [4] |

| Effect on Respiration | High concentrations can inhibit mitochondrial respiration. | Titrate the dye concentration to find a balance between signal intensity and minimal physiological impact. |

Experimental Protocols

The following protocols provide a starting point for using this compound in live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.

General Staining Protocol for Adherent Cells (e.g., HeLa)

Materials:

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS) or other balanced salt solution, pre-warmed to 37°C

-

Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

-

Prepare a 1 mM stock solution: Dissolve 50 µg of this compound in 94 µL of anhydrous DMSO.[1] Mix well. Aliquot and store at -20°C, protected from light.

-

Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed complete culture medium to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells. c. Incubate for 15-45 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.

-

Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence). b. Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Protocol for Fixation and Permeabilization

This compound is well-retained after fixation, allowing for subsequent immunofluorescence.

Procedure:

-

Stain live cells as described in section 4.1.

-

Fixation: After washing, add a 3.7-4% solution of paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

-

Wash: Wash the cells three times with PBS.

-

Permeabilization (Optional): If performing immunofluorescence for an intracellular target, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Proceed with blocking and antibody incubation steps for immunofluorescence.

Applications and Considerations

This compound is a powerful tool for assessing mitochondrial morphology, localization, and to some extent, function in live cells.

Assessing Mitochondrial Health

A decrease in this compound fluorescence intensity can indicate a loss of mitochondrial membrane potential, which is an early hallmark of apoptosis and cellular stress.

Important Considerations and Troubleshooting

-

Concentration Optimization: Using too high a concentration of this compound can lead to non-specific staining of other cellular compartments and can be toxic to the cells.[5] It is crucial to perform a concentration titration to determine the optimal staining concentration for your specific cell type and experimental conditions.

-

Live-Cell Imaging: For long-term imaging experiments, it is essential to use the lowest possible dye concentration and excitation light intensity to minimize phototoxicity.[4]

-

Controls: It is recommended to include a positive control for mitochondrial membrane depolarization, such as treating cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), to confirm that the dye's signal is responsive to changes in ΔΨm.

-

Fixation Artifacts: While the dye is fixable, the fixation process itself can sometimes alter mitochondrial morphology. It is advisable to image a sample of live stained cells to compare with the fixed samples.

Conclusion

This compound is a valuable and versatile fluorescent probe for visualizing mitochondria in live and fixed cells. Its dependence on mitochondrial membrane potential provides a means to assess mitochondrial health, while its covalent binding allows for robust staining that can be combined with other cellular labeling techniques. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can effectively utilize this compound to gain insights into the dynamic role of mitochondria in cellular physiology and disease.

References

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]

Methodological & Application

MitoMark Red I: Detailed Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I is a cell-permeant, red-fluorescent dye that specifically stains mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function. A decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a key event in apoptosis and cellular stress. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Physicochemical Properties and Spectral Characteristics

This compound is a cationic dye that electrophoretically accumulates in the negatively charged mitochondrial matrix.[1] Its spectral properties are well-suited for multiplexing with other common fluorophores.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~578 nm | [1][2] |

| Emission Maximum (λem) | ~599 nm | [1][2] |

| Molecular Weight | 531.52 g/mol | [2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |

Mechanism of Action

The mechanism of mitochondrial staining with this compound is based on the Nernst equation, where the positively charged dye is driven into the mitochondrial matrix by the large negative membrane potential maintained by healthy, respiring mitochondria. This potential is generated by the electron transport chain. When the mitochondrial membrane potential is compromised, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.

Figure 1. Mechanism of this compound accumulation in mitochondria.

Data Presentation: Comparison with Other Mitochondrial Dyes

| Feature | This compound | MitoTracker Red CMXRos | Tetramethylrhodamine (TMRE) | JC-1 |

| Excitation/Emission (nm) | ~578/599 | ~579/599 | ~549/574 | Monomer: ~514/529, Aggregate: ~585/590 |

| ΔΨm Dependence | Yes | Yes | Yes | Yes (ratiometric) |

| Fixability | Yes | Yes | No | No |

| Photostability | Moderate (caution advised with high laser intensity) | Generally high | Moderate to low | Low |

| Cytotoxicity | Not extensively reported, but generally low at working concentrations. | Can be phototoxic at high concentrations and long exposure times.[3] | Can inhibit mitochondrial respiration at higher concentrations. | Can be cytotoxic at higher concentrations. |

| Signal-to-Noise Ratio | Good | Good | Good | Excellent (ratiometric readout reduces background effects) |

Experimental Protocols

Preparation of Stock Solution

-

Allow the vial of lyophilized this compound to warm to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous DMSO to a final concentration of 1 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Staining Protocol for Adherent Cells (e.g., HeLa, Primary Neurons)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Figure 2. Workflow for staining adherent cells with this compound.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1 mM in DMSO)

-

Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or coverslip) to the desired confluency.

-

Staining Solution Preparation: On the day of the experiment, prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer like HBSS. A final concentration of 200 nM is a good starting point, but the optimal concentration may vary depending on the cell type and should be determined empirically (a range of 50-500 nM can be tested).[1]

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.[1]

-

Washing: After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove any unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Staining Protocol for Suspension Cells (e.g., Jurkat) for Flow Cytometry

Materials:

-

Suspension cells in culture

-

This compound stock solution (1 mM in DMSO)

-

Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

-

Flow cytometry tubes

-

PBS

Procedure:

-

Cell Preparation: Harvest suspension cells and count them. Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed culture medium.

-

Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed culture medium. A final concentration of 100-200 nM is a recommended starting point.

-

Staining: Add the staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.

-

Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for red fluorescence (e.g., PE or PE-Texas Red channel).

Application in Signaling Pathway Analysis

Assessment of Apoptosis

A hallmark of early apoptosis is the dissipation of the mitochondrial membrane potential. This compound can be used to monitor this event.

Figure 3. Role of ΔΨm dissipation in apoptosis and its detection by this compound.

Experimental Protocol:

-

Seed cells in an appropriate imaging vessel.

-

Induce apoptosis using a known agent (e.g., staurosporine, etoposide) for the desired time. Include a vehicle-treated control.

-

During the last 30 minutes of the apoptosis induction, stain the cells with this compound as described in the adherent or suspension cell protocol.

-

(Optional) Co-stain with a marker for apoptosis, such as a fluorescently labeled Annexin V or a caspase substrate.

-

Image the cells by fluorescence microscopy or analyze by flow cytometry. A decrease in this compound fluorescence in the treated cells compared to the control indicates mitochondrial depolarization associated with apoptosis.[4]

Monitoring Mitophagy

Mitophagy is the selective degradation of mitochondria by autophagy. This process can be monitored by observing the co-localization of mitochondria with lysosomes.

Experimental Protocol:

-

Induce mitophagy in cells using a known stimulus (e.g., CCCP, starvation).

-

During the final 30-60 minutes of the treatment, co-stain the cells with this compound (to label mitochondria) and a lysosomal marker such as LysoTracker Green.

-

Wash the cells and image them using a fluorescence microscope with appropriate filter sets for both red and green fluorescence.

-

Analyze the images for co-localization of the red (this compound) and green (LysoTracker) signals. An increase in the number of yellow puncta (indicating co-localization) in the treated cells compared to the control suggests an increase in mitophagy.[5][6]

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak mitochondrial staining | Dye concentration is too low. | Increase the concentration of this compound. |

| Incubation time is too short. | Increase the incubation time. | |

| Cells are unhealthy or dead. | Check cell viability using a viability dye like Trypan Blue. | |

| High background fluorescence | Dye concentration is too high. | Decrease the concentration of this compound. |

| Inadequate washing. | Increase the number and duration of washes after staining. | |

| Photobleaching | High laser power or long exposure times. | Reduce the laser power and/or exposure time. Use a more sensitive detector if available. |

| Cytotoxicity | Dye concentration is too high. | Use the lowest effective concentration of this compound. |

| Prolonged incubation. | Reduce the incubation time. |

Conclusion

This compound is a reliable fluorescent probe for visualizing mitochondria and assessing their membrane potential in live cells. Its dependence on ΔΨm makes it a powerful tool for studying cellular processes involving mitochondrial function, such as apoptosis and mitophagy. By following the detailed protocols and considering the troubleshooting tips provided, researchers can effectively utilize this compound to gain valuable insights into mitochondrial biology.

References

- 1. researchgate.net [researchgate.net]

- 2. rndsystems.com [rndsystems.com]

- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of apoptosis in live cells by MitoTracker red CMXRos and SYTO dye flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A pH-response-based fluorescent probe for detecting the mitophagy process by tracing changes in colocalization coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MitoMark Red I Staining in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of mitochondria in live HeLa cells using MitoMark Red I, a red fluorescent stain that accumulates in mitochondria depending on the mitochondrial membrane potential.

Key Properties of this compound

The following table summarizes the essential quantitative data for this compound.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 578 nm | [1][2] |

| Emission Maximum (λem) | 599 nm | [1][2] |

| Recommended Concentration for HeLa Cells | 200 nM | [1] |

| Incubation Time | 30 minutes | [1] |

| Recommended Solvent | DMSO | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Experimental Workflow

The diagram below outlines the key steps for staining HeLa cells with this compound, from cell preparation to imaging.

Caption: Experimental workflow for this compound staining of HeLa cells.

Detailed Experimental Protocol

This protocol is adapted for staining mitochondria in live HeLa cells and includes an optional fixation step for further immunocytochemistry.

Materials:

-

HeLa cells cultured on glass coverslips

-

This compound

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

10% Formalin

-

Permeabilization Buffer (1X PBS, 0.3% Triton X-100, 1% Normal Donkey Serum, 1% BSA, 0.01% NaN3)

-

Mounting medium with DAPI

-

Fluorescence microscope with appropriate filter sets for red fluorescence

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO. It is recommended to prepare a 1 mM stock solution which can be stored at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) HBSS to a final working concentration of 200 nM.[1]

-

-

Staining of Live HeLa Cells:

-

Aspirate the culture medium from the HeLa cells grown on coverslips.

-

Wash the cells once with pre-warmed HBSS.

-

Add the 200 nM this compound staining solution to the cells, ensuring the coverslip is fully covered.

-

Incubate the cells for 30 minutes at 37°C.[1]

-

-

Live Cell Imaging (Option 1):

-

After incubation, the cells can be washed with fresh pre-warmed medium and imaged directly on a fluorescence microscope equipped with a live-cell incubator.

-

-

Fixation and Permeabilization (Option 2):

-

Following the 30-minute incubation with this compound, add an equal volume of 10% formalin to the staining solution (for a final concentration of 5% formalin) and incubate for 20 minutes at room temperature.[1]

-

Aspirate the fixative solution and wash the cells with PBS.

-

Permeabilize the cells by incubating with the permeabilization buffer for 30 minutes at room temperature.[1]

-

-

Mounting and Imaging:

-

After the final wash (either from live cell imaging preparation or after permeabilization), mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.[1]

-

Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 578 nm and detect the emission at around 599 nm.[1][2]

-

Signaling Pathway Context

This compound's fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm).[1][2] Therefore, this dye is a valuable tool for investigating cellular processes that affect mitochondrial health and function. In HeLa cells, this can include the study of apoptosis, cellular respiration, and the effects of drug candidates on mitochondrial integrity. A decrease in fluorescence intensity can indicate a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

The diagram below illustrates the relationship between mitochondrial membrane potential and the apoptotic signaling pathway.

Caption: Role of mitochondrial membrane potential in apoptosis.

References

Preparing MitoMark Red I: Application Notes and Protocols for Accurate Mitochondrial Staining

For researchers, scientists, and drug development professionals, accurate and reproducible staining of mitochondria is crucial for understanding cellular health, metabolism, and the effects of potential therapeutics. MitoMark Red I is a fluorescent dye that specifically accumulates in active mitochondria, driven by the mitochondrial membrane potential.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation of this compound stock and working solutions to ensure reliable and consistent results in live-cell imaging experiments.

Key Characteristics of this compound

This compound is a cell-permeant, red-fluorescent dye used to label mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[1][3][4][5]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~578 nm | [1][3][4] |

| Emission Maximum (λem) | ~599 nm | [1][3][4] |

| Molecular Weight | 531.52 g/mol | [1][2] |

| Formula | C₃₂H₃₂Cl₂N₂O | [1][2] |

| Recommended Solvent | Dimethylsulfoxide (DMSO) | [1][3][4] |

| Storage (Solid) | -20°C, protected from light | [1][2] |

| Storage (Stock Solution) | -20°C or -80°C, protected from light | [2] |

Experimental Protocols

I. Preparation of 1 mM this compound Stock Solution

It is recommended to prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][3][4][6]

Materials:

-

This compound (solid form)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 1 mM stock solution, add 100 µL of DMSO to 53.15 µg of this compound.

-

Vortex the solution until the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-